

Spectroscopic Scrutiny of 4-Methylbuphedrone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Methylbuphedrone

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-Methylbuphedrone** (4-MeMABP), a synthetic cathinone. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a detailed structural elucidation of the molecule is achieved. This document presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes analytical workflows for clarity.

Molecular Structure and Spectroscopic Overview

4-Methylbuphedrone, with the IUPAC name 2-(methylamino)-1-(4-methylphenyl)-1-butanone, is a stimulant drug of the cathinone class.^[1] Its molecular formula is C₁₂H₁₇NO and it has a molar mass of 191.27 g/mol.^[1] Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound in forensic and research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for the structural confirmation of **4-Methylbuphedrone**.

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.86	d	2H	Aromatic (H-2', H-6')
7.25	d	2H	Aromatic (H-3', H-5')
5.11	q	1H	CH-N
2.84	s	3H	N-CH ₃
2.41	s	3H	Ar-CH ₃
1.64	m	2H	CH ₂
0.90	t	3H	CH ₂ -CH ₃

Note: Data is analogous to similar cathinone structures and may vary slightly based on solvent and instrument parameters.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
197.0	C=O
143.9	C-4'
134.7	C-1'
129.2	C-3', C-5'
128.4	C-2', C-6'
60.0	CH-N
31.0	N-CH ₃
21.6	Ar-CH ₃
25.0	CH ₂
10.0	CH ₂ -CH ₃

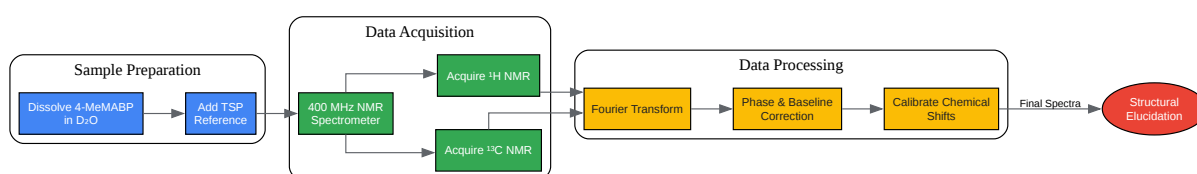
Note: Data is analogous to similar cathinone structures and may vary slightly based on solvent and instrument parameters.[\[2\]](#)

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR data for **4-Methylbuphedrone** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Methylbuphedrone** hydrochloride in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP), for chemical shift calibration (δ 0.00 ppm).[\[3\]](#)
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse Angle: 90°
 - Spectral Width: -2 to 12 ppm

- Acquisition Time: 2-3 seconds
- Relaxation Delay: 5 seconds
- Number of Scans: 16-64
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled
 - Spectral Width: 0 to 220 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more, depending on sample concentration.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the internal standard.



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Caption: Experimental workflow for NMR analysis of **4-Methylbuphedrone**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The key vibrational frequencies in the IR spectrum of **4-Methylbuphedrone** are indicative of its core functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, sharp	N-H stretch (secondary amine)
~3000-2850	Medium-Strong	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (aromatic ketone)
~1600, ~1450	Medium-Weak	C=C stretch (aromatic ring)
~1260	Medium	C-N stretch
~820	Strong	C-H bend (para-substituted aromatic)

Note: Data is analogous to similar cathinone structures.[\[4\]](#)

Experimental Protocol: FTIR Spectroscopy

The following protocol is for Attenuated Total Reflectance (ATR)-FTIR spectroscopy:

- Sample Preparation: Place a small amount of the solid **4-Methylbuphedrone** sample directly onto the diamond ATR crystal. No further preparation is typically required.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹

- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
- Data Processing: The instrument software automatically performs the Fourier transform and background subtraction to generate the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis.

Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is commonly used for the analysis of **4-Methylbuphedrone**.

m/z (mass-to-charge ratio)	Relative Intensity (%)	Proposed Fragment Ion
191	10	$[M]^+$ (Molecular Ion)
174	5	$[M - NH_2CH_3]^+$
119	100	$[CH_3C_6H_4CO]^+$ (p-toluoyl cation)
91	60	$[C_7H_7]^+$ (tropylium cation)
72	80	$[CH_3CH=NHCH_3]^+$

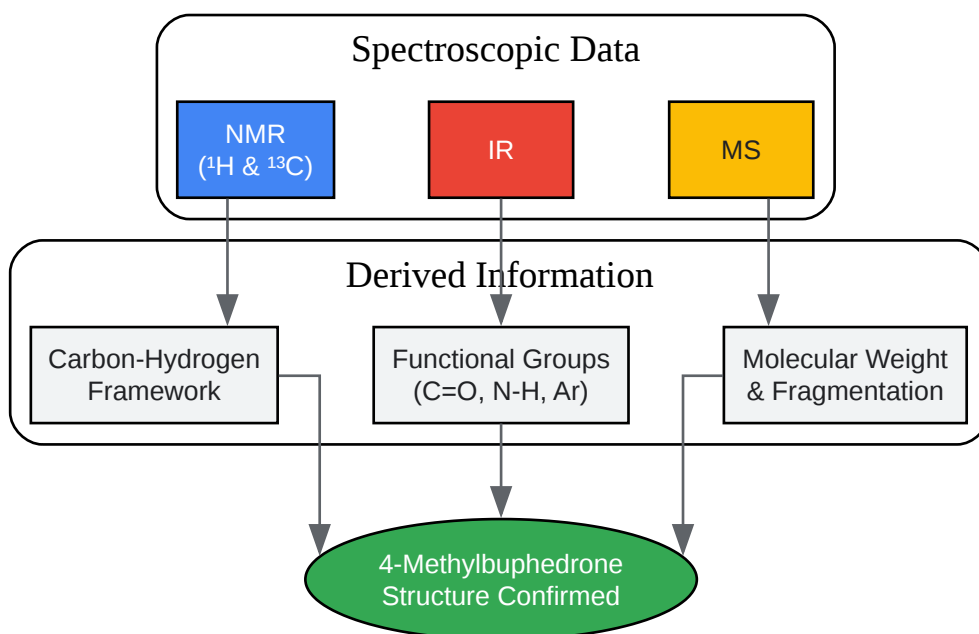
Note: Fragmentation patterns can vary based on the ionization method and energy.^[3]

Experimental Protocol: GC-MS

A typical GC-MS protocol for **4-Methylbuphedrone** is as follows:

- Sample Preparation: Dissolve the **4-Methylbuphedrone** sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.^[5]

- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- Gas Chromatography (GC) Parameters:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250-280°C.
 - Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Scan Range: 40-550 amu.
- Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra are analyzed. The mass spectrum of the peak corresponding to **4-Methylbuphedrone** is compared to reference libraries for identification.



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Caption: Logical workflow for the structural elucidation of **4-Methylbuphedrone**.

Conclusion

The combined application of NMR, IR, and MS provides a robust and definitive method for the structural analysis of **4-Methylbuphedrone**. The data and protocols presented in this guide serve as a comprehensive resource for researchers and scientists in the fields of forensic science, analytical chemistry, and drug development, enabling accurate identification and characterization of this synthetic cathinone.

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